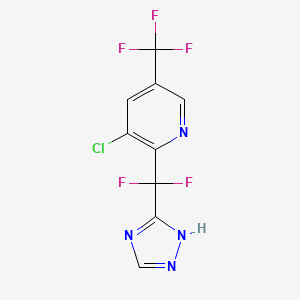

3-chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is an organic compound with a wide range of applications in the field of scientific research. It is a heterocyclic compound consisting of a pyridine ring with a trifluoromethyl group and a difluoro(1H-1,2,4-triazol-3-yl)methyl group attached to the 3-chloro position. The compound is used as a starting material in the synthesis of various organic compounds, as well as a reagent in various chemical reactions. It is also used as a building block in the development of new drugs and materials.

Applications De Recherche Scientifique

Applications in Pesticide Synthesis

The compound 3-chloro-2-(difluoro(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine has been noted for its utility in the synthesis of pesticides. Specifically, its derivatives, such as 2,3-Dichloro-5-trifluoromethyl pyridine, are important in the creation of various pesticide formulas. The review of synthesis processes for these derivatives highlights their significance in the agrochemical industry Lu Xin-xin, 2006.

Role in Antifungal Agents

It's also a key component in the structural makeup of certain antifungal agents. For instance, the fungicide fluazinam, which includes the compound in its structure, showcases the molecule's relevance in creating substances that can combat fungal infections effectively Youngeun Jeon et al., 2013.

Importance in Organic Light-Emitting Diodes (OLEDs)

Further, this compound's derivatives are essential in the field of electronics, particularly in the development of organic light-emitting diodes (OLEDs). Theoretical investigations into the vibronic phosphorescence spectra and quantum yields for iridium(III) complexes with derivatives of this compound have provided insight into its potential applications in the advancement of OLED technology Jiayi Guo et al., 2019.

Contribution to Novel Chemosensory Materials

The compound's derivatives also play a crucial role in the development of novel chemosensory materials. These materials, which contain derivatives of this compound in their side chains, have shown potential in creating tailored sensory materials through alterations in receptors within the side chain and the conjugated backbone B. Du et al., 2007.

Involvement in Coordination-Driven Self-Assembly

Additionally, the compound has been studied in the context of coordination-driven self-assembly, emphasizing its potential in the creation of intricate molecular architectures through selective binding with other molecular entities Prodip Howlader et al., 2015.

Propriétés

IUPAC Name |

3-chloro-2-[difluoro(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF5N4/c10-5-1-4(9(13,14)15)2-16-6(5)8(11,12)7-17-3-18-19-7/h1-3H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCLKVAJNPOHDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(C2=NC=NN2)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

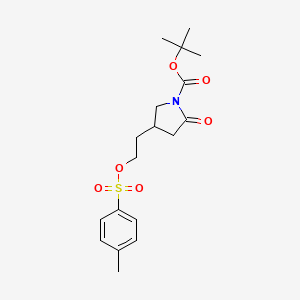

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

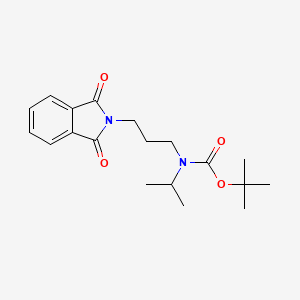

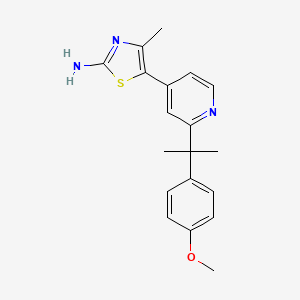

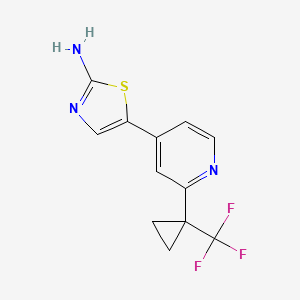

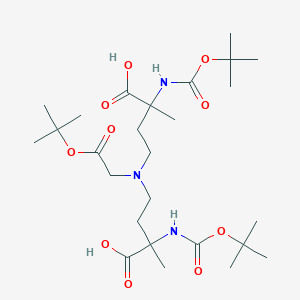

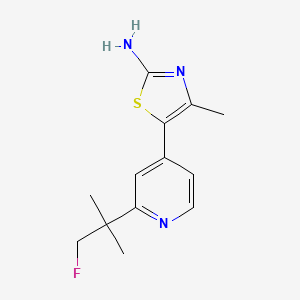

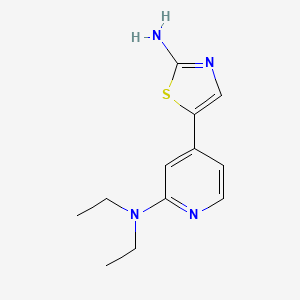

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)